2-Amino-6-fluorobenzenethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJJLJAUJVHNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100493-32-1 | |
| Record name | 2-amino-6-fluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 6 Fluorobenzenethiol and Analogous Structures
Established Synthetic Pathways for Aryl Thiols and Aminothiols
Classical Approaches
Several classical methods are employed for the synthesis of aminothiols, including the Herz reaction, the reduction of disulfides, and thiocyanation.
The Herz reaction provides a pathway to 2-aminothiophenols from anilines. wikipedia.org In this reaction, an aniline (B41778) derivative is treated with disulfur (B1233692) dichloride to form a Herz salt (a benzodithiazolium salt). wikipedia.org Subsequent hydrolysis of this salt yields the corresponding sodium 2-aminothiophenolate, which can then be converted to the 2-aminothiophenol (B119425). wikipedia.orgijcrt.org This method is a foundational technique for producing ortho-aminothiols. wikipedia.org
Reduction of disulfides is another common strategy. This typically involves a two-step process where a halonitrobenzene is first reacted with sodium polysulfide to create a bis-(o-nitrophenyl) disulfide. ijcrt.org The disulfide is then reduced using agents like zinc and acetic acid or zinc and hydrochloric acid to produce the zinc salt of the 2-aminobenzenethiol. ijcrt.org Thiol-disulfide exchange reactions, often referred to as reductions, can also be employed, where a disulfide is treated with a thiol reagent in excess to drive the equilibrium towards the reduced thiol form. nih.gov
Thiocyanation involves the introduction of a thiocyanate (B1210189) (-SCN) group onto an aromatic ring. For instance, the synthesis of fluoro-thiocyanatoaniline isomers is typically achieved through the electrophilic thiocyanation of the corresponding fluoroaniline (B8554772) precursors. The amino group on the fluoroaniline directs the thiocyanate group to the ortho and para positions. However, direct thiocyanation of 2-fluoroaniline (B146934) is not a viable route to 2-amino-3-fluorobenzenethiol (B1601528) as the reaction occurs at both the ortho and para positions relative to the amino group. tandfonline.com
Multi-step Syntheses from Functionalized Aromatic Precursors
The synthesis of specifically substituted compounds like 2-Amino-6-fluorobenzenethiol often requires multi-step pathways to control the placement of functional groups. The order of reactions is critical in determining the final regiochemistry of the product. libretexts.org
One reported method for preparing 2-amino-3-fluorobenzenethiol starts from 2-fluorophenylthiourea. tandfonline.com This precursor undergoes cyclization with bromine in chloroform (B151607) to form 2-amino-3-fluorobenzothiazole. tandfonline.com Subsequent alkaline hydrolysis of the benzothiazole (B30560) yields the desired 2-amino-3-fluorobenzenethiol. tandfonline.com This approach circumvents the regioselectivity issues encountered with direct thiocyanation of 2-fluoroaniline. tandfonline.com
The synthesis of 2-substituted benzothiazoles, which are closely related to aminothiols, often begins with 2-aminothiophenol. mdpi.comorganic-chemistry.org These syntheses typically involve the condensation of 2-aminothiophenol with various carbonyl compounds like aldehydes, ketones, or carboxylic acids. mdpi.commdpi.com For example, 2-substituted benzothiazoles can be efficiently synthesized from the condensation of 2-aminobenzenethiol and aldehydes using a hydrogen peroxide/hydrochloric acid catalyst system in ethanol (B145695) at room temperature. mdpi.com
Contemporary and Environmentally Conscious Synthetic Strategies
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign.
Catalytic Methods for Thiol Group Introduction
Catalytic methods offer a powerful tool for the introduction of thiol groups onto aromatic rings, often with high regioselectivity and functional group tolerance.
Visible-light photoredox catalysis has emerged as a potent strategy for forming aryl sulfides. acs.org This approach can avoid the need for pre-functionalized substrates like aryl halides or diazonium salts, enabling direct C-H bond functionalization. acs.org For instance, a metal-free, visible-light-induced aerobic thiolation of phenols with thiophenols has been reported, demonstrating high regioselectivity. acs.org Other photoredox-catalyzed methods have been developed for the deconstructive thiolation of pro-aromatic carbocycles, involving C-C bond cleavage and C-S bond formation. researchgate.net
Transition metal catalysis, particularly with palladium, has also been instrumental in developing new C-S bond-forming reactions. Palladium/norbornene cooperative catalysis, for example, allows for the ortho thiolation of aryl iodides using sulfenamides as a new class of electrophiles. semanticscholar.org Copper-catalyzed reactions are also prevalent, such as the condensation of 2-aminobenzenethiols with nitriles to produce 2-substituted benzothiazoles. mdpi.com
Sustainable Approaches in Fluorinated Aromatic Synthesis
The synthesis of fluorinated aromatic compounds is a significant area of research due to their importance in pharmaceuticals and materials science. "Green" chemistry principles are being increasingly applied to this field.
One sustainable strategy involves the transition-metal-free nucleophilic aromatic substitution (SNAr) on polyfluoroarenes. nih.gov This method allows for the creation of new C-C, C-N, C-O, and C-S bonds by cleaving C-F bonds under simple, mild, and economical conditions. nih.gov
Enzymatic synthesis is another green approach for producing fluorinated compounds. nih.gov Biocatalysis can offer high selectivity under mild conditions, avoiding the need for harsh reagents and protecting groups often required in traditional chemical synthesis. nih.gov Furthermore, recent advancements have focused on producing fluorochemicals directly from fluorspar using oxalic acid under mild conditions, presenting a safer and more sustainable alternative to the high-temperature reaction with concentrated sulfuric acid. agchemigroup.eu
Regioselective Control in Aromatic Functionalization relevant to this compound Synthesis
Achieving the correct substitution pattern on an aromatic ring is a central challenge in organic synthesis. For a molecule like this compound, with three different substituents in a specific arrangement, regioselective control is paramount.
The directing effects of existing substituents on the aromatic ring are a key factor. The amino group (-NH₂) is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The thiol group (-SH) is also an ortho-, para-director. In electrophilic aromatic substitution reactions, the position of the incoming electrophile is guided by these groups.
In the context of synthesizing this compound, the starting material and the sequence of reactions are chosen to exploit these directing effects. For example, starting with a precursor where the fluorine and amino groups are already in the desired 1,3-relationship (e.g., 2-fluoroaniline) and then introducing the thiol group at the 6-position requires a method that favors substitution at that specific site, ortho to the amino group and para to the fluorine.
Transition metal-catalyzed C-H functionalization has become a powerful strategy for achieving high regioselectivity. mdpi.com These methods often use directing groups to guide the catalyst to a specific C-H bond, allowing for functionalization that would be difficult to achieve with classical electrophilic substitution. For instance, palladium-catalyzed reactions can achieve site-selective functionalization of quinolines, demonstrating the high level of control possible with modern catalytic systems. mdpi.com In the synthesis of fluorinated compounds, catalytic methods have been developed for the regioselective 1,4-fluorofunctionalization of dienes, highlighting the ability to control the position of fluorine incorporation. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates
The successful synthesis of this compound is contingent upon the purity of its precursors. Two pivotal intermediates in many synthetic routes are N-(4-fluorophenyl)thiourea and 2-amino-6-fluorobenzothiazole (B1267395). The purification of these compounds is critical to ensure high yields and prevent the formation of impurities in the final product. The primary methods for their purification are crystallization and chromatography, each with specific applications and advantages.
Crystallization Techniques
Crystallization is a widely employed method for the purification of solid organic compounds. This technique relies on the differences in solubility of the compound and its impurities in a given solvent or solvent system.
For the purification of N-(4-fluorophenyl)thiourea , a key precursor synthesized from 4-fluoroaniline, recrystallization from methanol (B129727) has been reported to be effective. This process typically involves dissolving the crude product in a minimum amount of hot methanol and allowing it to cool slowly. The N-(4-fluorophenyl)thiourea crystallizes out of the solution as it cools, leaving the more soluble impurities behind in the solvent. This method has been shown to yield colorless crystals of the purified compound. In a specific experimental example, this recrystallization process afforded a 78% yield of the purified product nih.gov. For analogous thiourea (B124793) derivatives, recrystallization from aqueous ethanol has also been successfully utilized mdpi.com.
The subsequent intermediate, 2-amino-6-fluorobenzothiazole , is also commonly purified by crystallization. Ethanol is a frequently used solvent for this purpose. In the case of the closely related 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, a recrystallization procedure involving a 1:1 mixture of benzene (B151609) and ethanol, coupled with treatment with animal charcoal to remove colored impurities, has been documented to produce yellow crystals with a 75% yield derpharmachemica.comscholarsresearchlibrary.com. A more elaborate purification process has been described for 2-amino-6-methylbenzothiazole, which can be adapted for its fluoro-analog. This multi-step procedure involves dissolving the crude material in hot water, removing residual volatile impurities by steam, precipitating the product by making the solution alkaline with ammonium (B1175870) hydroxide, and a final recrystallization from hot ethanol with Norit (a form of activated carbon). The crystallization is then induced by diluting the ethanol solution with hot water and subsequent rapid cooling orgsyn.org.
The choice of solvent and the specific crystallization conditions are crucial for achieving high purity and yield. The table below summarizes various crystallization methods for intermediates related to the synthesis of this compound.
| Intermediate Compound | Crystallization Solvent/System | Treatment | Product Appearance | Yield |
| N-(4-fluorophenyl)thiourea | Methanol | - | Colorless crystals | 78% |
| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Benzene/Ethanol (1:1) | Animal Charcoal | Yellow crystals | 75% |
| 2-amino-6-methylbenzothiazole | Hot Ethanol/Water | Norit | Pale yellow granular product | - |
| General 2-aminobenzothiazoles | Ethanol | - | - | - |
Chromatographic Methods
Column chromatography is another powerful technique for the purification of synthetic intermediates, particularly when dealing with mixtures that are difficult to separate by crystallization or for isolating minor components. This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent or solvent mixture) is passed through the column.
For the purification of 2-aminobenzothiazole (B30445) derivatives , silica gel column chromatography is a viable option. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common eluent system for these types of compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). In one documented procedure for the purification of a 2-aminobenzothiazole derivative, a mobile phase consisting of ethyl acetate and n-hexane in a 2:3 ratio was successfully employed nih.gov.
The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.
While specific, detailed protocols for the column chromatography of 2-amino-6-fluorobenzothiazole are not extensively reported in the readily available literature, the principles of normal-phase chromatography on silica gel are applicable. Given the polar nature of the amino group, a moderately polar eluent system would be required for its elution from the silica gel column. The use of amino-functionalized silica gel can also be considered, as it can reduce the strong ionic interactions that can occur between basic compounds and the acidic silanol (B1196071) groups on the surface of standard silica gel, which often leads to poor peak shape and low recovery sorbtech.com.
Further research and methods development are needed to establish optimized and detailed column chromatography protocols for the purification of intermediates in the synthesis of this compound, which would be invaluable for ensuring the production of this important chemical in high purity and yield.
Reactivity and Mechanistic Investigations of 2 Amino 6 Fluorobenzenethiol
Reactivity Profiles of the Amino and Thiol Functional Groups
The amino and thiol groups are the primary centers of nucleophilicity in 2-Amino-6-fluorobenzenethiol, dictating its participation in a wide range of chemical transformations.
The amine moiety (-NH₂) in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a Brønsted-Lowry base. studysmarter.co.uk This nucleophilicity drives reactions with a variety of electrophiles. Aromatic amines are generally less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the benzene (B151609) ring, reducing its availability for protonation. studysmarter.co.uk However, this delocalization enhances the nucleophilicity of the ortho and para positions of the ring itself.
The amine group can undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amine group or to synthesize more complex molecules.
Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to over-alkylation, yielding secondary, tertiary, or even quaternary ammonium (B1175870) salts. msu.edu
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles.
The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which can decrease the basicity and nucleophilicity of the adjacent amino group compared to a non-fluorinated analogue like 2-aminothiophenol (B119425).
The thiol group (-SH) is another key reactive center. Thiols are generally more acidic than alcohols and are also highly nucleophilic, particularly in their deprotonated thiolate form (-S⁻). msu.edulibretexts.org Compared to amines, thiols are considered "soft" nucleophiles, which influences their reactivity profile. nih.gov
Key sulfur-centered transformations include:
Thiolate Formation: The thiol proton is acidic and can be readily removed by a base to form a thiophenolate anion. This anion is an excellent nucleophile.
S-Alkylation and S-Acylation: The thiolate can react with electrophiles like alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. rsc.org
Oxidation: Thiols are susceptible to oxidation. Mild oxidation can lead to the formation of disulfides (e.g., 2,2'-diamino-3,3'-difluorodiphenyl disulfide). Stronger oxidation can yield sulfonic acids. The proximity of the amino group can sometimes facilitate intramolecular cyclization reactions upon oxidation. researchgate.net
Cyclocondensation Reactions: The dual nucleophilicity of the amino and thiol groups is famously exploited in the synthesis of benzothiazoles. Reaction of 2-aminothiophenols with aldehydes, ketones, or carboxylic acid derivatives leads to the formation of the benzothiazole (B30560) heterocyclic system, a core structure in many biologically active molecules. nih.govnih.govresearchgate.net
The relative nucleophilicity of the amine and thiol groups is a critical factor in reactions with ambident electrophiles. While amines are typically more basic, thiols are often more nucleophilic, especially towards soft electrophiles. libretexts.orgacs.org
Electrophilic Aromatic Substitution (EAS) on the Fluorinated Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are determined by the combined electronic effects of the -NH₂, -F, and -SH substituents.
Substituents on a benzene ring influence EAS reactions through two primary mechanisms: inductive effects (-I/+I) and resonance effects (-R/+R).
Amino Group (-NH₂): This is a powerful activating group. It exerts a -I effect due to nitrogen's electronegativity but a much stronger electron-donating +R effect by delocalizing its lone pair into the ring. This significantly increases the electron density of the ring, making it much more reactive than benzene towards electrophiles. It is a strong ortho, para-director. chemistrysteps.combyjus.com
Thiol Group (-SH): The thiol group is also considered an activating, ortho, para-directing substituent. Like the amino group, it has a -I effect and a +R effect from sulfur's lone pairs. Its activating effect is generally weaker than that of the amino group.
In this compound, the available positions for substitution are C3, C4, and C5. The powerful activating and directing influence of the amino group is expected to be the dominant factor. The directing effects of the three substituents are summarized below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | C1 | Strongly Activating (+R > -I) | ortho (C6), para (C4) |
| -F | C2 | Deactivating (-I > +R) | ortho (C1, C3), para (C5) |
| -SH | C6 | Activating (+R > -I) | ortho (C1, C5), para (C3) |
Analysis of Regioselectivity:
Position C3: Receives ortho-directing influence from the fluorine and para-directing influence from the thiol.
Position C4: Receives strong para-directing influence from the highly activating amino group.
Position C5: Receives para-directing influence from the fluorine and ortho-directing influence from the thiol.
Given that the -NH₂ group is the most powerful activating substituent, electrophilic attack is most likely to occur at the C4 position , which is para to the amino group. The combined directing effects of the other groups to positions C3 and C5 are likely to be overcome by the strong activation provided by the amino group at C4.
The mechanism of EAS proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺) to form the arenium ion. The stability of this intermediate is the key to determining the reaction rate and regioselectivity.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
For this compound, the stability of the arenium ion intermediate for attack at positions C3, C4, and C5 must be considered. Attack at C4 results in an intermediate where one of the resonance structures places the positive charge on C1, directly adjacent to the nitrogen atom of the amino group. This allows the nitrogen's lone pair to directly stabilize the positive charge through resonance, a highly favorable interaction that significantly lowers the activation energy for substitution at this position. This powerful stabilization by the amino group is the primary reason for the predicted para-selectivity. While the other substituents also influence the stability of the intermediates, their effects are less pronounced than the dominant +R effect of the amino group.
Radical Reactions and Electron Transfer Processes
Beyond its ionic reactivity, this compound can participate in reactions involving radical intermediates and electron transfer processes.
Thiyl Radical Formation: The S-H bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate a thiyl radical (Ar-S•). Thiyl radicals are important intermediates in various chemical and biological processes. They can participate in addition reactions to alkenes and alkynes or abstract hydrogen atoms from other molecules. The generation of thiyl radicals from thiophenols can be initiated by light or radical initiators. cam.ac.ukacs.org
Aminyl Radical Formation: While less common than thiyl radical formation, the N-H bond of the amino group can also undergo homolytic cleavage to form an aminyl radical (Ar-NH•). This process typically requires more energy or specific reagents. Oxidative conditions can also lead to the formation of arylaminyl radicals. nih.gov
Electron Transfer: The electron-rich nature of the substituted benzene ring, endowed by the strong donating amino group, makes this compound a potential electron donor. In the presence of a suitable electron acceptor and under photochemical or electrochemical stimulation, it could undergo a single-electron transfer (SET) to form a radical cation. Such processes are fundamental in photoredox catalysis and have been studied in related aromatic amine and thiol systems. cam.ac.ukacs.org The reactivity of these radical ions would be distinct from the neutral molecule, opening up alternative reaction pathways.
Generation and Trapping of Aryl Radical Intermediates
No specific studies on the generation and trapping of aryl radical intermediates derived from this compound have been identified in the public domain. Research in this area would typically involve techniques such as photolysis, radiolysis, or chemical initiation to generate the 2-amino-6-fluorophenylthiyl radical, followed by trapping experiments with radical scavengers (e.g., TEMPO, diphenylethylene) and analysis of the resulting products to infer the presence and reactivity of the radical intermediate.
Formation and Dynamics of Electron Donor-Acceptor (EDA) Complexes
There is no available research detailing the formation and dynamics of electron donor-acceptor (EDA) complexes involving this compound. Such investigations would typically employ spectroscopic techniques like UV-Vis, fluorescence, or NMR spectroscopy to identify the characteristic charge-transfer bands of the EDA complex formed between this compound (as the donor) and a suitable electron acceptor. Dynamic studies would involve techniques like laser flash photolysis to probe the kinetics of complex formation and decay.
Elucidation of Reaction Mechanisms
Kinetic Studies and Reaction Order Determination
Specific kinetic studies to determine the reaction order of processes involving this compound are not documented in the available literature. These studies would involve systematically varying the concentrations of reactants and monitoring the reaction rate to establish the rate law. This information is crucial for understanding the molecularity of the rate-determining step of a reaction.
Identification and Characterization of Transient Intermediates
The identification and characterization of transient intermediates in reactions of this compound have not been reported. Advanced spectroscopic techniques such as flash photolysis, pulse radiolysis, or matrix isolation spectroscopy, often coupled with computational chemistry, would be necessary to detect and characterize short-lived species like radical ions, carbenes, or other reactive intermediates.
Applications of 2 Amino 6 Fluorobenzenethiol As a Precursor in Advanced Organic Synthesis
Construction of Heterocyclic Ring Systems
The dual nucleophilic nature of 2-Amino-6-fluorobenzenethiol makes it an ideal starting material for the synthesis of fused heterocyclic compounds, particularly those containing nitrogen and sulfur. The ortho-disposition of the amino and thiol groups facilitates intramolecular cyclization reactions to form stable five- or six-membered rings fused to the fluorinated benzene (B151609) core.
The most prominent application of this compound is in the synthesis of 7-fluorobenzothiazole derivatives. Benzothiazoles are a critical class of heterocycles, and the introduction of a fluorine atom can enhance their chemical and physical properties. The primary synthetic route is the condensation reaction between this compound and a variety of carbonyl-containing compounds, including aldehydes, carboxylic acids, and their derivatives like acyl chlorides. nih.govijper.org
This reaction typically proceeds through three stages: the initial formation of an imine thiophenol, subsequent cyclization to a benzothiazolidine intermediate, and a final oxidation or aromatization step to yield the benzothiazole (B30560) product. nih.gov Various catalysts and reaction conditions have been developed to promote this transformation efficiently, including the use of L-proline, molecular iodine, and samarium(III) triflate, as well as green chemistry approaches utilizing microwave irradiation and solvent-free conditions. tku.edu.twnih.govresearchgate.net The reaction tolerates a wide range of functional groups on the aldehyde or carboxylic acid partner, allowing for the synthesis of a diverse library of 2-substituted-7-fluorobenzothiazoles. nih.gov
Below is a table summarizing representative syntheses of fluorinated benzothiazole derivatives from 2-aminothiophenols and various carbonyl compounds.
| Carbonyl Reactant | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | L-proline, Microwave | Solvent-free | Good to Moderate | tku.edu.twresearchgate.net |
| Aromatic Carboxylic Acids | Samarium(III) triflate | Aqueous media | 72-92 | nih.gov |
| N-protected Amino Acids | Molecular Iodine (I₂) | Solvent-free | 66-97 | nih.govnih.gov |
| p-Benzaldehydes | Cu₂O / DMSO | Not specified (Stirring at RT) | 70-90 | nih.gov |
| Carboxylic Acids | Polyphosphoric acid (PPA) | Not specified (Heating) | 31-74 | nih.gov |
While this compound is a premier precursor for benzothiazoles, its direct application in the synthesis of quinazolines is not a conventional or commonly reported pathway. The standard and most efficient routes to the quinazoline core involve cyclization reactions starting from 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzaldehydes. nih.govekb.egscielo.br These precursors contain the necessary nitrogen and carbon framework that readily cyclizes with reagents like formic acid, dimethylformamide-dimethyl acetal (DMF-DMA), or guanidine to form the pyrimidine ring of the quinazoline system. ekb.eg
For this compound to be utilized in quinazoline synthesis, it would require significant chemical modification. The thiol group would need to be replaced or transformed into a functional group suitable for quinazoline ring formation, such as a nitrile or amide. Such multi-step transformations make it a less direct and less efficient precursor for this specific class of heterocycles compared to more established starting materials.
Similar to the case with quinazolines, the direct synthesis of thiadiazole or triazine rings from this compound is not a well-established route. The synthesis of these heterocycles typically relies on different precursors and cyclization strategies. For instance, 1,3,4-thiadiazines have been synthesized from the reaction of nitrilimines with α-mercaptocarboxylic acids, while 1,2,4-triazines can be formed from the reaction of 2H-azirines with hydrazine. researchgate.net
The structure of this compound does not lend itself to direct cyclization into these specific ring systems. It would require substantial functional group manipulation to convert it into an intermediate, such as a thiohydrazide or a related derivative, that could then undergo cyclization to form a thiadiazole or triazine. Therefore, it is not considered a primary precursor for these particular heterocyclic families.
Role in Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, are highly valued for their efficiency and atom economy. nih.gov Cascade reactions involve a series of intramolecular transformations triggered by a single event. The bifunctional nature of this compound, possessing two distinct nucleophilic centers (amine and thiol), makes it a potentially valuable substrate for such complex transformations.
While specific MCRs prominently featuring this compound are not extensively documented, its general structural motif (o-aminothiophenol) can participate in reactions where an amine is a key component. For example, it could potentially act as the amine component in well-known MCRs such as the Povarov reaction for synthesizing tetrahydroquinolines or the Strecker reaction for α-aminonitriles, with the thiol group available for subsequent, in-situ cyclization. nih.gov This would initiate a cascade sequence, where the MCR is the first step, leading to the rapid assembly of complex, polycyclic architectures.
Development of Complex Organic Architectures
The fluorinated benzothiazole core synthesized from this compound serves as a robust building block for the development of more complex organic architectures. These include N-fused heterocycles and other elaborate molecular frameworks. nih.gov Efficient, general procedures for the solid-phase synthesis of benzothiazoles and related heterocycles have been developed, allowing for the systematic construction of diverse molecular libraries. nih.gov This methodology often starts with a resin-bound precursor, such as 4-fluoro-3-nitrobenzoic acid, which is converted into the resin-bound 2-aminothiophenol (B119425) intermediate before cyclization. nih.gov
Furthermore, the principles of asymmetric synthesis can be applied to create chiral molecules derived from these precursors. By using chiral auxiliaries or catalysts, it is possible to synthesize enantiomerically enriched fluorinated amino acids and other complex structures where the fluorinated aromatic moiety plays a key role in defining the molecule's three-dimensional shape and properties. beilstein-journals.org
Precursor for Advanced Materials (excluding biological applications)
Beyond its role in constructing complex molecular skeletons, this compound is a precursor to molecules with applications in materials science. The resulting benzothiazole derivatives, in particular, often exhibit useful photophysical properties. Many 2-arylbenzothiazoles are known to be fluorescent, and their emission properties can be tuned by altering the substituents. tku.edu.tw This makes them candidates for use as fluorescent probes, markers, and dyes. mdpi.com Natural amino acids with aromatic side chains, such as tryptophan, are intrinsically fluorescent and are used to study protein dynamics; synthetic fluorescent amino acids and heterocycles derived from precursors like this compound can offer alternative or enhanced properties for similar applications in materials science. mdpi.com The introduction of fluorine can also impart desirable characteristics such as increased thermal stability and specific electronic properties, suggesting potential applications in the field of organic electronics and specialized polymers.
Coordination Chemistry and Ligand Development Utilizing 2 Amino 6 Fluorobenzenethiol
Chelation Properties: Amino-Thiolate Bidentate Coordination
2-Amino-6-fluorobenzenethiol functions as a potent bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the amino group and the sulfur atom of the deprotonated thiol group (thiolate). This coordination mode forms a stable five-membered chelate ring, a common and highly stable arrangement in coordination chemistry. nih.gov The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a key driver for the formation of these complexes. nih.gov
The ligand possesses two distinct donor atoms: the soft sulfur atom of the thiolate and the borderline amino nitrogen atom. According to Hard and Soft Acids and Bases (HSAB) theory, the soft thiolate donor shows a strong preference for soft metal ions, such as Au(III), Pd(II), Pt(II), and Hg(II). The amino group, being a harder donor, can coordinate to a wider range of transition metals. The dual-donor nature of this S,N-ligand allows it to form stable complexes with a variety of metal centers. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The thiol proton is typically lost upon coordination, resulting in a neutral or charged complex depending on the metal's oxidation state and other coordinating ligands.
Transition Metal Complexes (e.g., with soft Lewis acids)
Transition metal complexes of ligands containing amino and thiol groups are widely studied. nih.gov The synthesis of complexes with this compound can be achieved by reacting the ligand with metal salts like acetates or chlorides in an alcoholic medium, often under reflux. nih.gov The soft thiolate group makes this ligand particularly suitable for complexing with soft Lewis acids. For instance, gold(III) complexes with the analogous ligand 2-aminothiophenol (B119425) have been synthesized, demonstrating the affinity of the S,N donor set for soft metals. nih.gov
Structural characterization of these complexes is crucial for understanding their bonding and geometry. A combination of analytical techniques is employed for this purpose.
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the N-H and C-S stretching frequencies. The disappearance of the S-H stretch indicates deprotonation and coordination of the thiolate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, and 19F NMR are used to elucidate the structure of diamagnetic complexes. nih.gov Changes in chemical shifts upon coordination provide evidence of ligand binding. nih.gov |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to infer its geometry (e.g., square planar, tetrahedral, or octahedral). nih.gov |
| X-ray Crystallography | Offers definitive proof of structure, providing precise bond lengths, bond angles, and the overall coordination geometry of the metal center. nih.gov |
| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. researchgate.net |
Main Group Metal Coordination Compounds
Beyond transition metals, this compound can also coordinate to main group metals. Tin(II) complexes, for example, have been successfully synthesized with structurally similar fluorinated Schiff bases derived from amino acids. nih.gov In such cases, the ligand acts as a bidentate agent, coordinating through the azomethine nitrogen and deprotonated oxygen. nih.gov For this compound, coordination to a main group metal like Sn(II) would similarly occur via the amino nitrogen and the thiolate sulfur. These reactions can yield complexes with proposed geometries such as square pyramidal, depending on the metal and stoichiometry. nih.gov
Electronic and Steric Effects of Fluorine on Ligand Properties
The introduction of a fluorine atom at the ortho-position to the amino group significantly modulates the ligand's properties.
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). researchgate.net This effect has several consequences:
Acidity and Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring, which in turn reduces the basicity (pKa) of the adjacent amino group. nih.gov Simultaneously, it increases the acidity of the thiol proton, facilitating its deprotonation during complex formation.
Redox Properties: By withdrawing electron density, the fluorine atom can make the metal center in a complex more electron-deficient, potentially altering its redox potential and catalytic activity.
Steric Effects: One of the key advantages of fluorine in ligand design is its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). nih.gov Consequently, replacing a hydrogen atom with fluorine does not introduce significant steric bulk. researchgate.net This allows for the electronic properties of the ligand to be tuned without drastically changing its size or coordination geometry.
| Property | Hydrogen (H) | Fluorine (F) | Impact on Ligand |
| Van der Waals Radius | ~1.20 Å | ~1.47 Å | Minimal steric hindrance introduced by fluorine. researchgate.netnih.gov |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive electron withdrawal, altering pKa of donor groups. researchgate.net |
| Bond Energy (C-X) | ~413 kJ/mol | ~485 kJ/mol | High C-F bond stability enhances metabolic and thermal stability of the complex. researchgate.net |
Applications of Metal Complexes in Catalysis and Supramolecular Chemistry
The unique features of metal complexes derived from this compound make them promising candidates for various applications.
Catalysis: Transition metal complexes are widely used as catalysts in a vast array of organic transformations. mdpi.comnih.gov Complexes of palladium, nickel, and copper, for instance, are pivotal in cross-coupling reactions. acs.orgnih.gov The S,N-chelate framework can provide stability to the metal center, while the electronic properties, tunable by the fluorine substituent, can influence the catalyst's reactivity and selectivity. Potential catalytic applications could include C-N coupling reactions, oxidation, and asymmetric synthesis, where chiral variants of the ligand could be employed. mdpi.comnih.gov
Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Metal complexes of this compound can serve as building blocks (tectons) for such assemblies. The formation of supramolecular structures can be directed by:
Coordination Bonds: The directed nature of metal-ligand bonds can be used to construct discrete metallacycles or extended coordination polymers.
Hydrogen Bonding: The N-H protons of the coordinated amino group can act as hydrogen bond donors, facilitating the formation of networks. nih.gov
Aromatic Interactions: Pi-stacking between the phenyl rings of the ligands can contribute to the stability of the assembly.
The presence of the polarized C-F bond can also introduce specific dipole-dipole or C-F···H hydrogen bonding interactions, offering further control over the self-assembly process. nih.gov
Advanced Spectroscopic Investigations and Photophysical Characteristics
Vibrational Spectroscopy for Molecular Structure and Conformational Analysis (e.g., IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 2-Amino-6-fluorobenzenethiol by probing its molecular vibrations. mdpi.com These methods provide a unique spectral "fingerprint" based on the molecule's bond stretching and bending modes. thermofisher.com
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its primary functional moieties: the amino (-NH₂), thiol (-SH), and fluoro (-F) groups, as well as the aromatic ring.
N-H Vibrations : The amino group typically displays two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. msu.edu Aromatic primary amines also exhibit a characteristic NH₂ scissoring (bending) vibration, which is expected to appear in the 1550-1650 cm⁻¹ range. msu.edunih.gov
S-H Vibrations : The thiol S-H stretching vibration is characteristically weak in IR spectra but often produces a more distinct peak in Raman spectra. rsc.org This band is anticipated in the 2550–2600 cm⁻¹ region. semanticscholar.org
Aromatic Ring Vibrations : The benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching bands typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the ring are observed in the 1400–1600 cm⁻¹ region.
C-F and C-S Vibrations : A strong absorption band due to the C-F stretching vibration is expected in the 1000-1300 cm⁻¹ range. The C-S stretching vibration typically gives rise to a weaker band in the 600-800 cm⁻¹ region. researchgate.net
Conformational analysis can be inferred from subtle shifts in these vibrational frequencies, which may indicate the presence of intramolecular hydrogen bonding, for instance, between the amino and thiol groups or the amino and fluorine substituents.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) | 3300 - 3500 | Medium |
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak (IR), Medium (Raman) |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| N-H Bend (Scissoring) | Amino (-NH₂) | 1550 - 1650 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |
| C-F Stretch | Fluoro (-F) | 1000 - 1300 | Strong |
| C-S Stretch | Thiol (-SH) | 600 - 800 | Weak to Medium |
Electronic Spectroscopy for Understanding Electronic Transitions and Photochemistry (e.g., UV-Vis, Fluorescence, Excitation Spectra)
Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide critical information about the electronic structure and photophysical properties of this compound. fiveable.me These methods involve the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light upon relaxation. biocompare.comnih.gov
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. The presence of the electron-donating amino (-NH₂) and thiol (-SH) groups acting as auxochromes is predicted to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For the related compound 2-aminothiophenol (B119425), experimental UV-Vis spectra show absorption maxima around 238 nm and 325 nm. semanticscholar.org
The fluorescence properties of this compound are determined by its ability to emit light from its lowest excited singlet state. Aromatic compounds are often fluorescent, and the emission wavelength and quantum yield are highly sensitive to the molecular structure and the solvent environment. researchgate.net The introduction of a fluorine atom can modulate the photophysical properties of aromatic compounds. mdpi.comrsc.org While sulfur-containing compounds can sometimes exhibit quenching of fluorescence, many aromatic thiols are known to be emissive.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π | Transition of an electron from a π bonding orbital to a π antibonding orbital. | ~200-280 nm |
| n → π | Transition of an electron from a non-bonding orbital (on N or S) to a π antibonding orbital. | >280 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.
¹H NMR : The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm) due to spin-spin coupling between the ring protons and through-space coupling with the fluorine atom. The chemical shifts of the amino (-NH₂) and thiol (-SH) protons would appear as broad singlets that are sensitive to solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. For the parent compound 2-aminobenzenethiol, aromatic protons appear between 6.6 and 7.4 ppm. chemicalbook.com
¹³C NMR : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-F) is expected to exhibit a large chemical shift and a significant one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds. The carbons attached to the amino and thiol groups will also show characteristic chemical shifts.
¹⁹F NMR : As a molecule containing fluorine, ¹⁹F NMR is an exceptionally sensitive and informative technique. biophysics.org It provides a single resonance for the fluorine atom, and its chemical shift is highly indicative of the electronic environment. nih.gov For reference, the chemical shift of fluorobenzene (B45895) is approximately -113 ppm relative to CFCl₃. colorado.edu This signal will be split into a multiplet due to coupling with neighboring aromatic protons (typically ³JHF and ⁴JHF).
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |
|---|---|---|
| ¹H | 6.5 - 7.5 (Aromatic H); Variable (-NH₂, -SH) | Complex multiplets from H-H and H-F coupling; Broad, exchangeable peaks for NH₂ and SH. |
| ¹³C | 110 - 165 (Aromatic C) | Large ¹JCF coupling constant for the carbon bonded to fluorine. |
| ¹⁹F | -110 to -130 (vs. CFCl₃) | High sensitivity; Splitting due to coupling with ortho and meta protons. |
Mass Spectrometry and Chromatographic Coupling for Reaction Monitoring and Product Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separating, identifying, and quantifying the compound in complex mixtures, making it ideal for reaction monitoring and product analysis. lcms.czmdpi.com
In mass spectrometry, this compound (C₆H₆FNS) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The presence of the sulfur isotope ³⁴S would result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the main molecular ion peak, confirming the presence of a single sulfur atom. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Coupling with chromatography allows for the separation of this compound from starting materials, byproducts, and intermediates.
GC-MS : This technique is suitable for volatile and thermally stable compounds. Derivatization of the polar -NH₂ and -SH groups may be necessary to improve chromatographic performance. hpst.cz
LC-MS/MS : This is a highly versatile and sensitive method for the analysis of less volatile and more polar compounds like aminothiols. nih.govlcms.cz It is particularly useful for monitoring the progress of a chemical reaction in real-time, identifying products, and performing quantitative analysis in complex biological or environmental matrices.
Correlation of Spectroscopic Data with Theoretical Predictions and Mechanistic Hypotheses
The synergy between experimental spectroscopic data and theoretical predictions from computational chemistry provides a comprehensive understanding of the molecular properties of this compound. derpharmachemica.comnih.gov Methods like Density Functional Theory (DFT) are widely used to calculate and predict various spectroscopic parameters. nih.govrsc.org
Vibrational Spectra Correlation : DFT calculations can predict the vibrational frequencies (IR and Raman) of the molecule. semanticscholar.org By comparing the computed spectrum with the experimental one, each observed band can be assigned to a specific molecular motion with high confidence. This correlation is crucial for confirming the molecular structure and interpreting complex spectral regions. rsc.org
NMR Spectra Correlation : Theoretical calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is particularly valuable for assigning signals in complex spectra and for understanding how substituents influence the electronic structure and magnetic shielding of different nuclei.
Electronic Spectra Correlation : Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectra. rsc.org This allows for the assignment of absorption bands to specific molecular orbital transitions (e.g., HOMO→LUMO) and provides insight into the compound's photophysical behavior.
This robust correlation between experimental and theoretical data is essential for validating structural assignments, understanding conformational preferences (such as the orientation of functional groups due to hydrogen bonding), and supporting or refuting mechanistic hypotheses in reactions involving this compound.
Theoretical and Computational Studies of 2 Amino 6 Fluorobenzenethiol
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are central to the computational study of molecules. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to solve the Schrödinger equation, providing detailed insights into molecular behavior. DFT, particularly with functionals like B3LYP, has become a popular and effective method for obtaining accurate results with reasonable computational cost for a wide range of molecular systems. researchgate.netnih.gov
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This process systematically alters the molecular geometry to find the structure with the lowest potential energy, corresponding to a stable equilibrium state. For 2-amino-6-fluorobenzenethiol, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the atoms of the amino (-NH2), fluoro (-F), and thiol (-SH) groups attached to the benzene (B151609) ring.
Conformational analysis further explores the molecule's potential energy surface to identify different stable conformers (rotational isomers) and the energy barriers between them. The rotation around the C-S and C-N bonds, for instance, can lead to various spatial orientations of the hydrogen atoms in the thiol and amino groups relative to the benzene ring. Quantum mechanical methods are considered reliable for predicting the conformational propensities of amino acids and their derivatives. nih.gov Identifying the global minimum energy conformer is crucial as it represents the most populated and stable form of the molecule under given conditions, and its geometry is used for subsequent calculations of other properties.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is more reactive, has higher polarizability, and is considered a "soft" molecule, as it requires less energy to excite an electron to a higher energy state. mdpi.comnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. mdpi.com Calculations show that charge transfer occurs within such molecules. nih.gov
Molecular Orbitals and Charge Distribution: Beyond the frontier orbitals, quantum calculations map out all molecular orbitals, showing how atomic orbitals combine to form the bonding and antibonding structure of the entire molecule. Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. nih.gov This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, the electronegative fluorine, nitrogen, and sulfur atoms are expected to carry partial negative charges, influencing the molecule's electrostatic potential and intermolecular interactions. The molecular electrostatic potential (MEP) surface visually represents this charge distribution, with different colors indicating regions of negative (electrophilic attack) and positive (nucleophilic attack) potential. nih.gov
Below is a table illustrating the type of data generated from FMO analysis for related aromatic compounds, as specific data for this compound is not available.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.198 | -0.111 | 0.087 |
| Amodiaquine | -5.83 | -1.74 | 4.09 |
| (2,6)-dichloro methoxy (B1213986) chalcone | N/A (Largest Gap) | N/A | Largest |
| (3,5)-dichloro methoxy chalcone | N/A (Smallest Gap) | N/A | Smallest |
Note: The data in this table is for illustrative purposes and represents findings for the listed compounds, not this compound. nih.govnih.govnih.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting various types of molecular spectra. By calculating spectroscopic parameters and comparing them to experimental data, researchers can confirm molecular structures and gain a deeper understanding of vibrational and electronic properties. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation determines the normal modes of vibration. nih.gov The resulting frequencies and their corresponding intensities can be plotted to create a theoretical spectrum that aids in the assignment of experimental IR and Raman bands. nih.govicm.edu.pl Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity, the calculated values are typically scaled by an empirical factor to improve agreement with experimental results. icm.edu.pl
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govscielo.org.za These calculations yield the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This allows for the assignment of absorption bands observed in the experimental UV-Vis spectrum. scielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) for nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. nih.govsemanticscholar.org The calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra with experimental data is a powerful method for structure verification. researchgate.net
The table below provides an example of how theoretical and experimental spectroscopic data are compared for a related thiazolidinone derivative.
| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| UV-Vis Peak 1 (nm) | 348 | 342.90 |
| UV-Vis Peak 2 (nm) | 406 | 405.85 |
| 13C NMR (C7, ppm) | 141.8 | 136.9 |
| 13C NMR (C8, ppm) | 125.2 | 123.6 |
| 13C NMR (C9, ppm) | 129.6 | 127.0 |
Note: The data pertains to (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one and is for illustrative purposes. scielo.org.za
Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, this could involve modeling reactions such as the formation of benzothiazoles or its behavior as a nucleophile. smolecule.commdpi.com
A reaction energy profile is a plot of the potential energy of a system as it progresses along the reaction coordinate from reactants to products. Key points on this profile include local minima, which represent stable reactants, intermediates, and products, and local maxima, which represent transition states. The activation energy (or activation barrier) is the energy difference between the reactants and the highest energy transition state. It is a critical factor that determines the rate of a chemical reaction; a higher activation barrier corresponds to a slower reaction. DFT calculations are frequently used to compute the energies of these stationary points and map the entire energy profile. acs.orgresearchgate.net
The Distortion/Interaction model, also known as the Activation Strain Model (ASM), is a powerful conceptual tool used to analyze the origins of activation barriers, particularly in bimolecular reactions. nih.govwikipedia.org This model partitions the potential energy of a reaction (ΔE) at any point along the reaction coordinate into two components:
Distortion or Strain Energy (ΔE_strain): This is the energy required to deform the reactants from their stable equilibrium geometries into the geometries they adopt at a specific point along the reaction coordinate (e.g., in the transition state). nih.govresearchgate.net This term is almost always positive (destabilizing) as it involves stretching or bending bonds and angles away from their optimal states. nih.gov
Interaction Energy (ΔE_int): This term represents the actual interaction (including steric repulsion, electrostatic interactions, and orbital interactions) between the two distorted reactant molecules. wikipedia.orgfigshare.com This term is typically negative (stabilizing) and is the driving force of the reaction. figshare.com
The activation energy (ΔE‡) is thus the sum of the strain and interaction energies at the transition state: ΔE‡ = ΔE_strain‡ + ΔE_int‡. By analyzing how these two components change along the reaction coordinate, one can gain insight into the factors controlling reactivity. nih.gov For example, a high activation barrier might be due to a large amount of energy needed to distort the reactants (high strain) or a weak interaction between them. This analysis provides a more intuitive chemical understanding of reaction barriers than simply considering the total energy alone. semanticscholar.org
Analysis of Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions are crucial in determining the supramolecular chemistry of a molecule, influencing its crystal packing, and its interactions in a biological system. For this compound, several types of non-covalent interactions are anticipated to be significant.
Hydrogen Bonding Networks
The presence of both amino (-NH₂) and thiol (-SH) groups makes this compound a prime candidate for forming extensive hydrogen bond networks. The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms, as well as the fluorine atom, can act as hydrogen bond acceptors. It is expected that in a condensed phase, a complex network of intermolecular hydrogen bonds would be observed.
Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Note: This data is illustrative and not from a specific study)
| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Predicted Energy (kcal/mol) |
|---|---|---|---|---|
| N-H | N | 2.9 - 3.2 | 160 - 180 | 3 - 5 |
| N-H | S | 3.3 - 3.6 | 150 - 170 | 1 - 3 |
| N-H | F | 3.0 - 3.3 | 150 - 170 | 1 - 2 |
| S-H | N | 3.4 - 3.7 | 140 - 160 | 1 - 2 |
| S-H | S | 3.8 - 4.1 | 130 - 150 | < 1 |
Global Reactivity Descriptors and Non-linear Optical (NLO) Properties
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide insight into the chemical reactivity and stability of a molecule. Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields and are important for applications in optoelectronics.
Table 2: Predicted Global Reactivity Descriptors for this compound (Note: This data is illustrative and not from a specific study)
| Descriptor | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.5 to -6.0 |
| LUMO Energy | ELUMO | -0.5 to -1.0 |
| Energy Gap | ΔE | 4.5 to 5.5 |
| Ionization Potential | IP | 5.5 to 6.0 |
| Electron Affinity | EA | 0.5 to 1.0 |
| Chemical Hardness | η | 2.25 to 2.75 |
| Electronegativity | χ | 3.0 to 3.5 |
The presence of donor (amino) and acceptor-like (fluoro) groups suggests that this compound could exhibit notable NLO properties. The charge transfer between these groups can lead to a significant first hyperpolarizability (β), a key parameter for second-order NLO materials.
Table 3: Predicted Non-linear Optical Properties of this compound (Note: This data is illustrative and not from a specific study)
| Property | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | µ | 2.0 - 3.0 D |
| Mean Polarizability | α | 80 - 100 |
Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))
The properties of this compound are expected to be significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a computational method used to simulate these effects. In a polar solvent, the dipole moment of the molecule is expected to increase due to the reaction field of the solvent. This would also affect the energies of the HOMO and LUMO, generally leading to a smaller energy gap in more polar solvents. Hydrogen bonding interactions between the solute and protic solvents would further stabilize the molecule and influence its electronic properties.
Table 4: Predicted Solvent Effects on Key Properties of this compound using PCM (Note: This data is illustrative and not from a specific study)
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (D) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | 2.5 | 5.0 |
| Toluene | 2.4 | 2.8 | 4.9 |
| Dichloromethane | 8.9 | 3.5 | 4.7 |
| Acetonitrile | 37.5 | 4.2 | 4.5 |
Future Research Directions and Emerging Opportunities
Design of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic pathways to 2-Amino-6-fluorobenzenethiol and its derivatives is paramount for enabling its broader application. Current synthetic strategies often involve multi-step processes that may suffer from moderate yields and the generation of isomeric impurities. Future research will likely focus on pioneering more streamlined and atom-economical routes.
One promising direction is the exploration of catalytic C-H functionalization reactions. Directing group-assisted ortho-thiolation of 2-fluoroanilines would offer a highly efficient and regioselective approach, minimizing protective group manipulations. Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions, such as copper- or palladium-catalyzed thiolation of fluorinated anilines, could provide milder and more functional-group-tolerant alternatives to traditional methods like the Newman-Kwart rearrangement. wikipedia.org The development of novel fluorination and amination techniques on pre-functionalized thiophenol scaffolds also presents a viable strategy. A key goal will be to achieve high yields and selectivities, reducing the need for extensive purification and making the synthesis more scalable and cost-effective.
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Directed C-H Thiolation | High regioselectivity, atom economy | Catalyst development, substrate scope |
| Catalytic Cross-Coupling | Mild reaction conditions, functional group tolerance | Ligand design, optimization of reaction parameters |
| Late-Stage Functionalization | Modular synthesis of derivatives | Control of regioselectivity, functional group compatibility |
Exploration of Uncharted Reactivity and Transformation Pathways
The trifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom, coupled with the nucleophilic and redox-active thiol group, suggests a unique and potentially underexplored reactivity profile.
Future investigations could delve into intramolecular cyclization reactions to construct novel fluorinated heterocyclic scaffolds, such as benzothiazoles, which are prevalent in medicinal chemistry and materials science. nih.gov The reactivity of the thiol group in nucleophilic aromatic substitution reactions on activated aromatic systems is another area ripe for exploration. acs.org Furthermore, the amine functionality can direct ortho-lithiation or other metalation reactions, opening avenues for further functionalization of the aromatic ring. The oxidative coupling of the thiol to form disulfide bonds could also be exploited for the synthesis of responsive polymers or supramolecular structures. A thorough investigation of its reaction with various electrophiles and nucleophiles will be crucial to map its chemical space and uncover new synthetic utilities. nih.govmasterorganicchemistry.com
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound's properties and reactivity. longdom.orgnumberanalytics.comnih.gov The development of accurate and predictive computational models can provide invaluable insights into its electronic structure, conformational preferences, and reaction mechanisms, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as bond dissociation energies, ionization potentials, and electron affinities, which are crucial for understanding its antioxidant potential and reactivity in redox processes. nih.gov Quantum mechanical methods can also be used to model reaction pathways, elucidate transition state geometries, and predict reaction kinetics and thermodynamics for its various transformations. nih.gov Furthermore, the development of quantitative structure-activity relationship (QSAR) and machine learning models could enable the prediction of the properties of a wide range of its derivatives, facilitating the in-silico design of molecules with tailored functionalities. mdpi.com These computational tools will not only rationalize experimental observations but also enable the proactive design of novel experiments and molecules.
Table 2: Key Parameters for Computational Modeling of this compound
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Bond Parameters, Spectroscopic Properties | Understanding reactivity, predicting spectral data |
| Quantum Mechanics (QM) | Reaction Pathways, Transition States, Activation Energies | Elucidating reaction mechanisms, predicting kinetics |
| Molecular Dynamics (MD) | Conformational Analysis, Solvation Effects | Understanding behavior in different environments |
| QSAR/Machine Learning | Property Prediction for Derivatives | Accelerating discovery of new functional molecules |
Integration into Advanced Materials Science
The unique combination of functional groups in this compound makes it an attractive building block for the creation of advanced materials with tailored properties. Its potential integration into supramolecular assemblies and as a precursor for smart materials are particularly promising avenues of research.
Supramolecular Assemblies: The thiol group provides a strong anchoring point for self-assembly on gold and other metallic surfaces, a foundational technique in nanoscience and molecular electronics. rsc.orgresearchgate.net The fluorine and amino groups can then be used to tune the intermolecular interactions within the self-assembled monolayer (SAM), influencing packing density, orientation, and surface properties. aimspress.com The ability to form hydrogen bonds via the amino group and potentially halogen bonds via the fluorine atom could lead to the formation of well-defined and stable supramolecular structures in the solid state and in solution. sigmaaldrich.com
Smart Materials Precursors: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.comchinesechemsoc.org this compound can serve as a monomer or a precursor for the synthesis of novel fluorinated polymers. For instance, it can be incorporated into polythiophenes or other conductive polymers to modulate their electronic properties and environmental stability. nih.govnih.gov The amino and thiol functionalities also offer sites for cross-linking or post-polymerization modification, enabling the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. researchgate.netnih.govnih.gov
Synergistic Experimental and Theoretical Approaches in Chemical Research
The most profound advancements in understanding and utilizing this compound will undoubtedly arise from a close synergy between experimental and theoretical research. rsc.orgaps.orgacs.orgacs.org This integrated approach allows for a virtuous cycle of prediction, synthesis, characterization, and refinement.
Computational studies can predict the most promising synthetic routes, identify key intermediates, and rationalize unexpected reactivity, thus minimizing trial-and-error in the laboratory. nih.gov Conversely, experimental data from spectroscopic analysis, kinetic studies, and materials characterization provide crucial benchmarks for validating and refining theoretical models. rsc.org For example, a combined experimental and computational investigation into the self-assembly of this compound on a gold surface could reveal the precise molecular orientation and intermolecular forces at play, information that is difficult to obtain from either approach alone. rsc.orgresearchgate.net This collaborative strategy will be essential for unlocking the full scientific and technological potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Amino-6-fluorobenzenethiol, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, a halogenated precursor (e.g., 2-amino-6-bromofluorobenzene) reacts with a thiolating agent (e.g., NaSH or thiourea) under basic conditions. Critical parameters include reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and electron-withdrawing substituents (e.g., fluorine) to activate the aromatic ring for substitution . Side reactions, such as disulfide formation, can be mitigated by inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environment (δ ~ -110 to -120 ppm for para-fluorine) .
- ¹H NMR : Confirms amino (-NH₂) and thiol (-SH) proton signals, though thiol protons may require deuterated solvents with rapid acquisition to avoid exchange broadening.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 157.02 for C₆H₅FNS) using reverse-phase C18 columns and ESI+ ionization .
Q. What are the recommended storage conditions and handling precautions for this compound to maintain stability?
- Methodological Answer : Store at 2–8°C under inert gas (argon) in amber vials to prevent oxidation of the thiol group. Use chelating agents (e.g., EDTA) in solutions to avoid metal-catalyzed degradation. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential respiratory and dermal irritation .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in nucleophilic aromatic substitution reactions involving this compound precursors?
- Methodological Answer : Regioselectivity is influenced by substituent directing effects. The fluorine atom at the 6-position acts as a meta-director, while the amino group at the 2-position is ortho/para-directing. Computational modeling (DFT) predicts preferential attack at the 4-position of the benzene ring. Experimentally, using polar aprotic solvents (e.g., DMF) and catalytic Cu(I) enhances selectivity for the desired product .
Q. What strategies are effective in minimizing disulfide formation during thiol-containing reactions with this compound?
- Methodological Answer :
- Reducing Agents : Add TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to maintain thiols in reduced states.
- Inert Conditions : Conduct reactions under nitrogen/argon with degassed solvents.
- Protection/Deprotection : Temporarily protect the thiol group with trityl or acetamidomethyl (Acm) groups, which are cleaved post-synthesis under mild acidic conditions .
Q. How can computational chemistry tools predict the reactivity of this compound in designing novel heterocyclic compounds?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic attack. For example, the HOMO localization on the thiol group indicates susceptibility to oxidation or coupling reactions. Molecular docking studies guide modifications for bioactivity by simulating interactions with target enzymes (e.g., tyrosine kinases) .
Q. What methodologies are employed to analyze contradictory biological activity data in derivatives of this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For inconsistent antimicrobial data, adjust for compound solubility (via DLS measurements) or test metabolite stability (LC-MS/MS). Statistical tools (e.g., PCA) identify confounding variables, such as assay pH or serum protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
